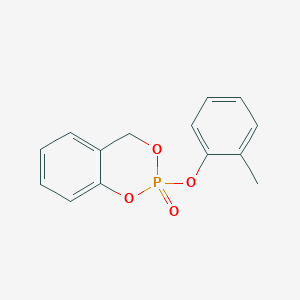
4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide
説明
カンナビジフォロール(CBDP)は、一般的にCBDPとして知られており、大麻植物に自然に存在するフィトカンナビノイドです。 2019年にイタリアの科学者チームによって発見されるまでは、合成化合物であると考えられていました 。 CBDPはカンナビジオール(CBD)と構造的に似ていますが、7炭素のアルキル鎖を特徴とし、短い鎖を持つ他のカンナビノイドとは異なります .
準備方法
合成経路および反応条件
CBDPは、カンナビジオール(CBD)アイソレートの異性化によって合成できます。このプロセスでは、特定の反応条件を使用して、CBDをその異性体であるCBDPに変換します。 異性化には通常、触媒と制御された温度が必要で、変換が促進されます .
工業生産方法
CBDPの工業生産は、主にCBDの異性化に依存しています。これは、大麻植物におけるCBDPの自然存在量が少なく、商業的な需要を満たすことができないためです。 合成されたCBDPの純度と品質を確保するために、高速液体クロマトグラフィー(HPLC)と高分解能質量分析(HRMS)が使用されます .
化学反応の分析
反応の種類
CBDPは、次のようなさまざまな化学反応を受けます。
酸化: CBDPは酸化されて、さまざまな酸化された誘導体になります。
還元: 還元反応は、CBDPを還元された形に変換できます。
置換: CBDPは置換反応に関与することができ、ここで、ある官能基が別の官能基に置換されます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、およびさまざまな求核剤が含まれます。 反応条件は通常、制御された温度と特定の溶媒を必要とし、目的の結果が得られます .
形成される主な生成物
これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、CBDPの酸化により酸化されたカンナビノイドが生成され、還元により、異なる薬理学的特性を持つ還元されたカンナビノイドが生成される可能性があります .
科学研究への応用
CBDPは、そのユニークな特性により、さまざまな科学研究分野で注目を集めています。その応用には、以下が含まれます。
科学的研究の応用
CBDP has garnered interest in various scientific research fields due to its unique properties. Some of its applications include:
作用機序
CBDPは、体内のさまざまな分子標的と経路に相互作用することで、その効果を発揮します。 CBDPは、カンナビノイドCB1およびCB2受容体において拮抗薬として作用することが示されていますが、この点ではカンナビジオールよりも弱力です 。 さらに、CBDPはセロトニン5HT-1A受容体とドーパミンD2S受容体においてアゴニスト活性、およびミューオピオイド受容体における負の異種アロステリック変調を示します 。これらの相互作用は、CBDPの多様な薬理学的プロファイルと潜在的な治療効果に寄与しています。
類似化合物との比較
CBDPは、カンナビジオール(CBD)、カンナビゲロール(CBG)、カンナビノール(CBN)、およびテトラヒドロカンナビフォロール(THCP)など、他のカンナビノイドと比較されることがよくあります。重要な違いには、以下が含まれます。
カンナビジオール(CBD): CBDは5炭素のアルキル鎖を持ち、一方CBDPは7炭素の鎖を持っています。
カンナビゲロール(CBG): CBGは他のカンナビノイドの前駆体であり、CBDPとは異なる薬理学的特性を持っています.
カンナビノール(CBN): CBNはテトラヒドロカンナビノール(THC)の分解産物であり、エンドカンナビノイド系に異なる影響を与えます.
テトラヒドロカンナビフォロール(THCP): THCPは、CBDPと類似の構造をしていますが、アルキル鎖が長いため、カンナビノイド受容体においてより強力です.
生物活性
4H-1,3,2-Benzodioxaphosphorin, 2-(2-methylphenoxy)-, 2-oxide (commonly referred to as CBDP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This compound is part of a larger class of aryl phosphotriesters and has been studied for its effects on enzymatic activity and potential toxicity.
- Molecular Formula : C14H13O4P
- Molecular Weight : 276.224 g/mol
- Density : 1.32 g/cm³
- Boiling Point : 362.4 °C
- Flash Point : 186.6 °C
Enzymatic Inhibition
CBDP has been shown to significantly inhibit cholinesterase (ChE) and carboxylesterase (CaE) activities in various tissues. A notable study examined the dose-response relationship of CBDP on ChE and CaE activities in rat plasma and lung tissues:
- Inhibition Levels :
- At doses greater than 1.0 mg/kg , CaE activity was inhibited by over 99% .
- A biphasic dose-response curve was observed for ChE inhibition, indicating differing sensitivity at various concentrations.
| Dose (mg/kg) | Plasma ChE Inhibition (%) | RBC ChE Inhibition (%) | Brain ChE Inhibition (%) |
|---|---|---|---|
| <1.0 | <10 | <10 | <10 |
| 1.0 - 2.0 | Up to 80 | Up to 60 | >90 |
This study suggests that CBDP preferentially inhibits butyrylcholinesterase over acetylcholinesterase in these tissues, which may have implications for understanding organophosphate toxicity mechanisms .
Metabolism and Human Exposure
CBDP is not a naturally occurring metabolite; it is primarily found in individuals exposed to this compound or its derivatives. It has been identified in human blood samples, indicating potential exposure through environmental or occupational routes . The compound's presence in the human exposome highlights its relevance in toxicological studies.
Toxicological Studies
In a toxicological assessment, researchers evaluated the effects of CBDP on rat models to understand its impact on cholinergic systems. The findings indicated that CBDP could serve as a useful pretreatment agent for studying organophosphate toxicity due to its potent inhibitory effects on esterases involved in detoxification processes .
Comparative Analysis with Other Organophosphates
A comparative analysis of CBDP with other organophosphates revealed that while many compounds exhibit similar inhibitory properties on cholinesterases, CBDP's unique structure allows for distinct interaction profiles with target enzymes. This specificity may contribute to varying degrees of toxicity and therapeutic potential .
特性
IUPAC Name |
2-(2-methylphenoxy)-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c1-11-6-2-4-8-13(11)17-19(15)16-10-12-7-3-5-9-14(12)18-19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQSEFCGKYFESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP2(=O)OCC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924111 | |
| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-87-3 | |
| Record name | Cresyl saligenin phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylphenoxy)-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















